(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol
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Description
The compound contains several functional groups including a benzo[d][1,3]dioxol group, a thioether group, and an imidazole group. The benzo[d][1,3]dioxol group is a type of aromatic ether that is often found in biologically active compounds . The thioether group is similar to an ether group but with a sulfur atom replacing the oxygen atom. The imidazole group is a type of heterocycle that is found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol group could potentially be introduced via a reaction with a suitable precursor such as benzo[d][1,3]dioxol-5-ylboronic acid . The thioether and imidazole groups could be introduced in subsequent steps, although the specific reactions would depend on the available starting materials and the desired reaction conditions.Scientific Research Applications
Therapeutic Applications and Toxicology Studies
Methanol Poisoning Treatment
One significant area of research involves the use of compounds in the treatment of methanol poisoning. Methanol poisoning can result in severe metabolic acidosis, visual disturbances, and even death. Studies have investigated the efficacy of fomepizole, an inhibitor of alcohol dehydrogenase, in treating methanol poisoning. Fomepizole treatment has been shown to prevent the metabolic conversion of methanol to its toxic metabolites, effectively reducing the toxicity associated with methanol ingestion. These findings highlight the critical role of specific inhibitors in managing acute toxicological emergencies, offering insights into the therapeutic potential of structurally related compounds (Brent et al., 2001).
Antimycotic Efficacy
Another research focus is on the antimycotic properties of compounds with similar chemical structures. Studies on sertaconazole, a compound with a similar imidazole functional group, have demonstrated its efficacy in treating fungal infections, including Pityriasis versicolor and superficial mycoses caused by Candida albicans. These studies emphasize the compound's antifungal activity and safety profile, suggesting the potential of related chemical structures in antimycotic therapies (Nasarre et al., 1992).
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c20-15-3-1-13(5-16(15)21)10-27-19-22-7-14(9-24)23(19)8-12-2-4-17-18(6-12)26-11-25-17/h1-7,24H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKHKKFMMBAISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC(=C(C=C4)Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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